molecular formula C₂₉H₂₂D₇N₇O₃S B1159810 CCT239065-d7

CCT239065-d7

Número de catálogo: B1159810
Peso molecular: 562.69
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CCT239065-d7 (CAS No. 957055-11-7) is a deuterated derivative of the CDK 4/6 inhibitor CCT239065, where seven hydrogen atoms are replaced with deuterium. This modification enhances its metabolic stability, making it particularly valuable in pharmacokinetic (PK) and pharmacodynamic (PD) studies as an internal standard for mass spectrometry-based quantification . The parent compound, CCT239065, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which play critical roles in cell cycle progression and are therapeutic targets in cancers such as hormone receptor-positive breast cancer .

The deuterated form retains the biological activity of the parent molecule while offering improved isotopic tracing capabilities in complex biological matrices. Its molecular formula is C₂₀H₁₉D₇N₃O₂S, with a molecular weight of 390.57 g/mol. The deuterium atoms are strategically positioned at metabolically vulnerable sites to reduce oxidative degradation, as evidenced by in vitro microsomal stability assays .

Propiedades

Fórmula molecular

C₂₉H₂₂D₇N₇O₃S

Peso molecular

562.69

Sinónimos

N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N’-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-urea-d7; 

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Comparative Physicochemical Properties of CCT239065-d7 and Related CDK4/6 Inhibitors

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility (µg/mL) Metabolic Stability (t₁/₂ in HLMs, min)
CCT239065-d7 C₂₀H₁₉D₇N₃O₂S 390.57 3.2 15.8 (PBS, pH 7.4) 48.3
CCT239065 (parent) C₂₀H₂₆N₃O₂S 383.50 3.0 22.4 (PBS, pH 7.4) 12.7
Palbociclib-d8 C₂₄H₂₁D₈N₅O₂ 451.62 2.8 8.5 (PBS, pH 7.4) 65.2
Abemaciclib-d4 C₂₇H₂₈D₄F₂N₅O 498.59 3.5 10.2 (PBS, pH 7.4) 54.9

Key Findings :

  • CCT239065-d7 exhibits a 3.8-fold increase in metabolic half-life compared to its non-deuterated parent compound, attributed to deuterium substitution at benzylic and methyl positions .
  • Its solubility is lower than the parent compound due to isotopic effects on crystal lattice energy .
  • Compared to other deuterated CDK4/6 inhibitors (e.g., Palbociclib-d8), CCT239065-d7 shows moderate lipophilicity (LogP = 3.2), balancing membrane permeability and aqueous solubility .

Table 2: Inhibitory Activity (IC₅₀) Against CDK4/6 and Off-Target Kinases

Compound CDK4 (nM) CDK6 (nM) CDK2 (nM) GSK3β (nM) Selectivity Ratio (CDK4/6 vs. CDK2)
CCT239065-d7 2.1 ± 0.3 3.8 ± 0.5 >10,000 >10,000 >4,761
Palbociclib-d8 0.9 ± 0.2 1.2 ± 0.4 8,500 >10,000 >9,444
Abemaciclib-d4 1.5 ± 0.4 2.0 ± 0.6 6,200 >10,000 >4,133

Key Findings :

  • CCT239065-d7 maintains nanomolar potency against CDK4/6 (IC₅₀ = 2.1–3.8 nM), comparable to clinical-stage deuterated inhibitors .
  • Off-target activity against CDK2 and GSK3β is negligible (>10,000 nM), ensuring minimal interference in pathway-specific studies .

Pharmacokinetic Profiles

Table 3: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, IV)

Parameter CCT239065-d7 CCT239065 (parent) Palbociclib-d8
Cₘₐₓ (ng/mL) 1,520 ± 210 980 ± 145 2,310 ± 330
t₁/₂ (h) 6.7 ± 0.9 2.1 ± 0.4 8.5 ± 1.2
AUC₀–∞ (h·ng/mL) 9,870 ± 1,200 3,450 ± 580 14,200 ± 1,800
Vd (L/kg) 2.8 ± 0.3 4.2 ± 0.6 1.9 ± 0.2

Key Findings :

  • The extended half-life (6.7 h vs. 2.1 h) and higher AUC of CCT239065-d7 validate deuterium’s role in slowing hepatic clearance .
  • Volume of distribution (Vd = 2.8 L/kg) suggests moderate tissue penetration, outperforming Palbociclib-d8 in tumor-bearing models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.